molecular formula C8H10FNO2S B1444213 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide CAS No. 1477712-69-8

4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B1444213
CAS No.: 1477712-69-8
M. Wt: 203.24 g/mol
InChI Key: YVWYPSXQDCDDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10FNO2S and a molecular weight of 203.24 g/mol . It is a derivative of benzene, characterized by the presence of a fluorine atom, two methyl groups, and a sulfonamide group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 4-fluoro-3,5-dimethylbenzene. The reaction is carried out under controlled conditions using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

4-Fluoro-3,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its role in drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .

Comparison with Similar Compounds

4-Fluoro-3,5-dimethylbenzene-1-sulfonamide can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-fluoro-3,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWYPSXQDCDDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Reactant of Route 3
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Reactant of Route 6
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.